molecular formula C12H10N4 B1353626 7-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-04-1

7-Methylpyrimido[4,5-b]quinolin-2-amine

Cat. No.: B1353626
CAS No.: 582334-04-1
M. Wt: 210.23 g/mol
InChI Key: CTAXJSZVFCEJKB-UHFFFAOYSA-N
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Description

7-Methylpyrimido[4,5-b]quinolin-2-amine is a heterocyclic compound with a fused ring structure, combining elements of pyrimidine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrimido[4,5-b]quinolin-2-amine typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for temperature, pH, and reactant concentration monitoring is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrimido[4,5-b]quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the methyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

7-Methylpyrimido[4,5-b]quinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism by which 7-Methylpyrimido[4,5-b]quinolin-2-amine exerts its effects is largely dependent on its interaction with biological targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Quinoline: A simpler structure with a single fused ring, used in antimalarial drugs.

    Pyrimido[4,5-b]quinoline: Lacks the methyl group, which can significantly alter its chemical properties and biological activity.

    2-Aminopyrimidine: A precursor in the synthesis of 7-Methylpyrimido[4,5-b]quinolin-2-amine, with different reactivity and applications.

Uniqueness: this compound is unique due to its specific fused ring structure and the presence of a methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

7-methylpyrimido[4,5-b]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)16-11(9)15-10/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXJSZVFCEJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281483
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582334-04-1
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582334-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylpyrimido[4,5-b]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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